

# Application of Di(tridecyl) Thiodipropionate in ABS Resins: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Di(tridecyl) thiodipropionate*

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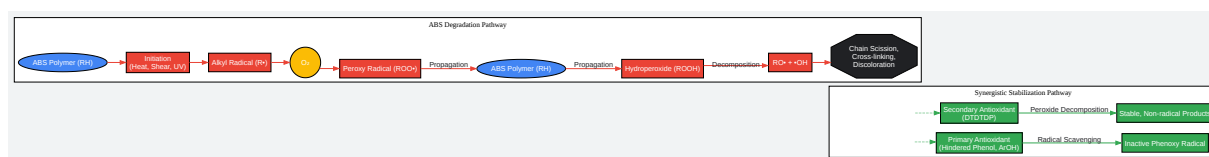
### Introduction

Acrylonitrile Butadiene Styrene (ABS) is a versatile thermoplastic polymer widely used across various industries due to its good mechanical properties and processability. However, ABS is susceptible to thermal and oxidative degradation, particularly during high-temperature processing and long-term use. This degradation, primarily occurring in the polybutadiene phase, leads to discoloration (yellowing), reduced impact strength, and a general decline in mechanical performance.[1][2] To mitigate these effects, antioxidant additives are incorporated into the ABS resin.

**Di(tridecyl) thiodipropionate** (DTDTDP), a secondary antioxidant, plays a crucial role in the stabilization of ABS. As a thioester, DTDTDP functions as a hydroperoxide decomposer.[3][4] Unlike primary antioxidants that scavenge free radicals, DTDTDP neutralizes hydroperoxides, which are unstable byproducts of initial oxidation, converting them into stable, non-reactive species.[3][5][6] This action is critical as hydroperoxides can otherwise initiate further degradation chains. DTDTDP is most effective when used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection against oxidative degradation. [3][5][6][7][8] This document provides detailed application notes and experimental protocols for evaluating the efficacy of DTDTDP in ABS resins.

## Antioxidant Mechanism in ABS

The stabilization of ABS resins using a combination of primary and secondary antioxidants follows a synergistic mechanism. The primary antioxidant (typically a hindered phenol) donates a hydrogen atom to neutralize highly reactive free radicals ( $R\bullet$ ,  $ROO\bullet$ ), thus terminating the initial propagation of the oxidation chain. Concurrently, the secondary antioxidant, **Di(tridecyl) thiodipropionate**, decomposes hydroperoxides ( $ROOH$ ) that are formed, preventing them from breaking down into more radicals and further fueling the degradation process.



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**Figure 1:** Synergistic antioxidant mechanism of DTDTDP and a primary antioxidant in ABS.

## Performance Data of DTDTDP in ABS Resin

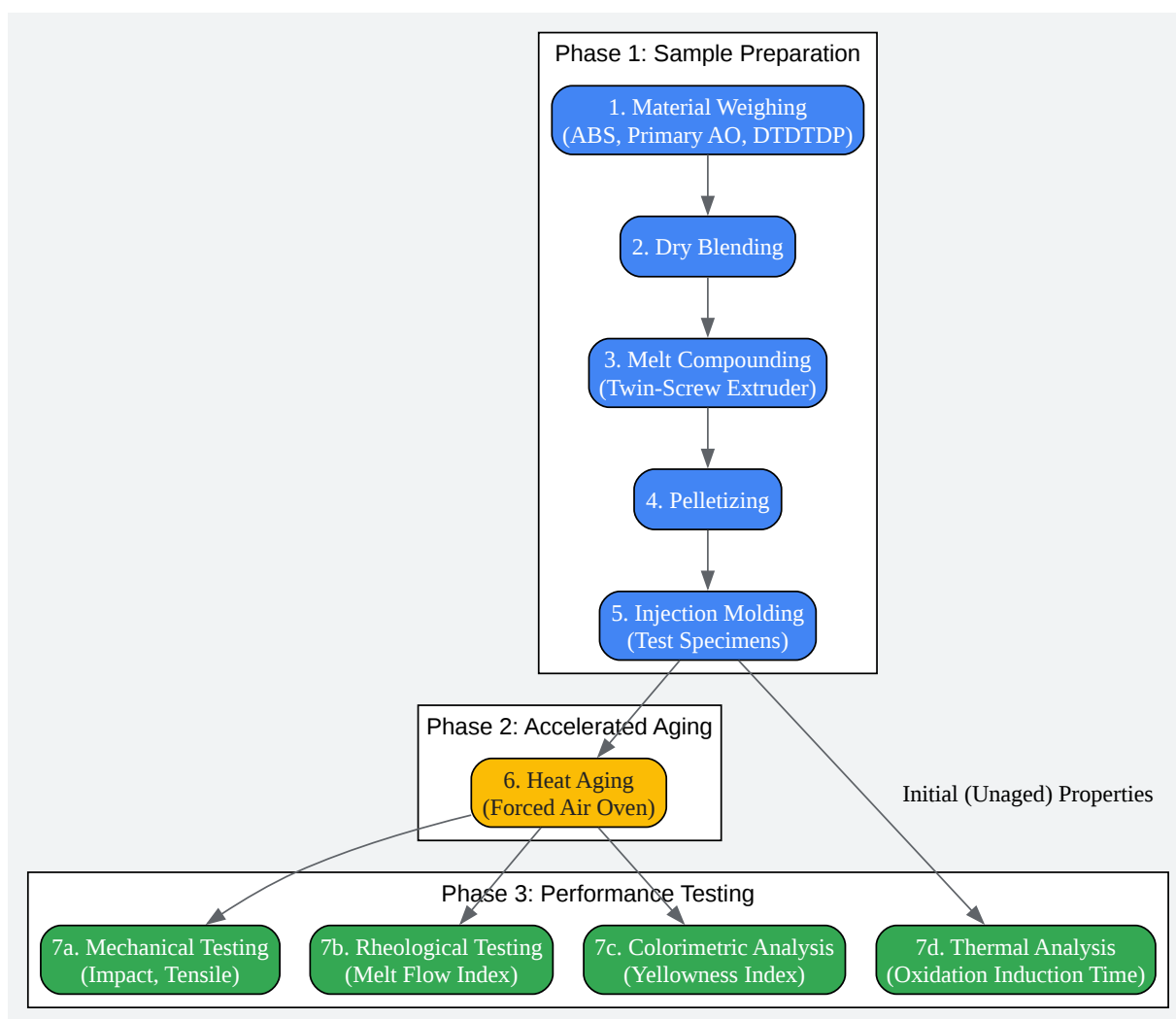
The following table summarizes representative performance data for ABS resin stabilized with varying concentrations of **Di(tridecyl) thiodipropionate** in combination with a standard loading of a primary phenolic antioxidant (0.1 wt%). The data presented is hypothetical and intended to be illustrative of the expected performance improvements based on literature for similar

thioester antioxidants in ABS. Actual results will vary depending on the specific grade of ABS, processing conditions, and the primary antioxidant used.

Property	Test Method	Unstabilized ABS	ABS + 0.1% Primary AO	ABS + 0.1% Primary AO + 0.1% DTDTDP	ABS + 0.1% Primary AO + 0.2% DTDTDP	ABS + 0.1% Primary AO + 0.3% DTDTDP
Melt Flow Index (g/10 min)(after multiple extrusions)	ASTM D1238	18.5	16.2	15.1	14.5	14.2
Notched Izod Impact Strength (kJ/m <sup>2</sup> ) (after heat aging at 120°C for 500h)	ASTM D256	8.2	12.5	16.8	18.5	19.1
Yellowness Index (YI) (after heat aging at 120°C for 500h)	ASTM E313	45	32	24	20	18
Oxidation Induction Time (OIT) (min)(at 210°C)	ASTM D3895	3.5	15	35	48	55

## Experimental Protocols

A comprehensive evaluation of DTDTP in ABS resin involves sample preparation by compounding, followed by accelerated aging and subsequent testing of mechanical and physical properties.



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**Figure 2:** Experimental workflow for evaluating DTDTDP in ABS resins.

## Sample Preparation: Compounding and Specimen Molding

Objective: To homogeneously incorporate DTDTDP and a primary antioxidant into the ABS matrix and prepare standardized test specimens.

Materials & Equipment:

- ABS resin (pellets, general-purpose grade)
- **Di(tridecyl) thiodipropionate (DTDTDP)**
- Primary antioxidant (e.g., a hindered phenolic type like Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
- Precision weighing balance
- High-speed mixer or tumbler blender
- Co-rotating twin-screw extruder
- Strand pelletizer
- Injection molding machine

Protocol:

- Drying: Dry the ABS pellets in a dehumidifying dryer at 80-90°C for 2-4 hours to reduce moisture content to below 0.1%.
- Pre-blending: Accurately weigh the dried ABS resin and the specified amounts of DTDTDP and primary antioxidant for each formulation. Transfer the components to a blender and dry blend for 10-15 minutes to ensure a uniform mixture.
- Melt Compounding:
  - Set the temperature profile of the twin-screw extruder suitable for ABS, typically ranging from 190°C in the feed zone to 230°C at the die.

- Feed the pre-blended mixture into the extruder at a constant rate.
- The molten polymer strands exiting the die are cooled in a water bath.
- Pelletizing: Feed the cooled strands into a pelletizer to produce compounded pellets.
- Specimen Molding:
  - Dry the compounded pellets at 80-90°C for 2-4 hours.
  - Using an injection molding machine, mold the pellets into standardized test specimens as required by the specific ASTM/ISO standards (e.g., tensile bars, impact test plaques).

## Accelerated Heat Aging

Objective: To simulate the long-term thermal degradation of ABS samples under controlled laboratory conditions.

Materials & Equipment:

- Forced air convection oven with temperature control ( $\pm 2^{\circ}\text{C}$ )
- Specimen racks

Protocol (based on ASTM F1980 principles):

- Place the injection-molded specimens on racks inside the forced air oven, ensuring adequate air circulation around each sample.
- Set the aging temperature (e.g., 100°C, 120°C). A common protocol involves aging at 90°C for 72 hours to simulate extended service life.[5]
- Age the specimens for a predetermined duration (e.g., 100, 250, 500, 1000 hours).
- At each time interval, remove a set of specimens for testing.
- Before testing, allow the aged specimens to cool to room temperature and condition them according to the relevant test standard (e.g., 23°C and 50% RH for 24 hours).

## Performance Evaluation Protocols

### a) Mechanical Properties: Notched Izod Impact Strength

Standard: ASTM D256 / ISO 180

Protocol:

- Use a pendulum-type impact tester.
- Notch the conditioned specimens (both aged and unaged controls) according to the standard's specifications.
- Secure the specimen in the testing machine's vise.
- Release the pendulum to strike and fracture the specimen.
- Record the energy absorbed during the fracture, which is reported as the impact strength (e.g., in kJ/m<sup>2</sup>).

### b) Rheological Properties: Melt Flow Index (MFI)

Standard: ASTM D1238 / ISO 1133

Protocol:

- Use a melt flow indexer.
- Set the test temperature and load appropriate for ABS (e.g., 220°C, 10 kg load).
- Introduce a specified mass of the compounded pellets (dried) into the heated barrel of the indexer.
- After a specified pre-heating time, allow the molten polymer to extrude through a standard die.
- Collect and weigh the extrudate over a fixed period.



- Calculate the MFI in grams per 10 minutes. A smaller change in MFI after aging or processing indicates better stabilization.

c) Colorimetric Analysis: Yellowness Index (YI)

Standard: ASTM E313

Protocol:

- Use a spectrophotometer or colorimeter.
- Calibrate the instrument using standard white and black tiles.
- Measure the color coordinates (CIE tristimulus values X, Y, Z) of the flat surface of the test specimens (aged and unaged).
- Calculate the Yellowness Index (YI) using the formula specified in the standard. A lower YI value indicates less discoloration and better color stability.

d) Thermal Stability: Oxidation Induction Time (OIT)

Standard: ASTM D3895 / ISO 11357-6

Protocol:

- Use a Differential Scanning Calorimeter (DSC).
- Place a small, representative sample (5-10 mg) of the compounded material into an aluminum DSC pan.
- Heat the sample to a specified isothermal temperature (e.g., 210°C) under an inert nitrogen atmosphere.[\[9\]](#)[\[10\]](#)
- Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.
- Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram. This time is the OIT. A longer OIT indicates greater resistance

to oxidative degradation.[9][11]

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